molecular formula C24H26N2O5S B2645692 8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-87-2

8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2645692
M. Wt: 454.54
InChI Key: GVGAVWCJDRNBPC-UHFFFAOYSA-N
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Description

“8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C24H26N2O5S . It is a complex molecule that falls under the category of spiro compounds .


Synthesis Analysis

The synthesis of similar spiro compounds has been reported in the literature . A stereoselective synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose has been developed . Another synthesis method involves the use of commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .


Molecular Structure Analysis

The molecular structure of “8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is complex, featuring a spiro[4.5]decane core . Spiroacetals are the central structural core element of numerous natural products and are essential for their biological activity .


Chemical Reactions Analysis

The chemical reactions involving similar spiro compounds have been studied . For instance, base-mediated coupling reactions of benzenesulfonyl azides with proline have been reported, leading to the synthesis of proline-derived benzenesulfonamides .

Scientific Research Applications

Aziridination and Cycloaddition Reactions

Research indicates that derivatives similar to the queried compound are involved in aziridination and 1,3-dipolar cycloaddition reactions. These studies demonstrate the compound's utility in synthesizing diazadispirodecanes and triazadispirododecanes as single stereoisomers, highlighting its role in creating complex organic structures with potential applications in drug synthesis and material science (Albar, Fawcett, & Russell, 1997).

Thermal Spiroketalization

Another study explores the orientational effect of the phenylsulfonyl group in the thermal spiroketalization of dihydroxyketone equivalents. This research sheds light on how specific substituent groups can influence reaction pathways and product formation, leading to the preferential formation of certain stereoisomers. Such insights are crucial for designing synthetic routes in pharmaceutical manufacturing and material science (Alzérreca et al., 1990).

Supramolecular Arrangements

Compounds structurally related to the query are used to study supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives. These investigations provide valuable information on how molecular structure affects crystal structure, which is vital for the development of new materials with specific mechanical, optical, or electronic properties (Graus et al., 2010).

Photocycloaddition Reactions

Research on the photocycloaddition of C=C double bonds to C≡N triple bonds resulting in novel cyclic systems demonstrates the potential of compounds similar to the queried molecule in synthesizing new heterocyclic compounds. Such reactions are foundational in developing new organic molecules with applications ranging from pharmaceuticals to advanced materials (Sakuragi et al., 1994).

properties

IUPAC Name

8-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-2-29-18-8-9-21-20(16-18)23(26-12-10-24(11-13-26)30-14-15-31-24)22(17-25-21)32(27,28)19-6-4-3-5-7-19/h3-9,16-17H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAVWCJDRNBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

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